Product packaging for 4-Amino-5-chloropyridine-3-sulfonic acid(Cat. No.:)

4-Amino-5-chloropyridine-3-sulfonic acid

Cat. No.: B11799543
M. Wt: 208.62 g/mol
InChI Key: AIRNCUCFPCWBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloropyridine-3-sulfonic acid (CAS 1352507-59-5) is a heterocyclic building block of high interest in medicinal and synthetic chemistry research . This compound features a pyridine ring system substituted with amino, chloro, and sulfonic acid functional groups, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C 5 H 5 ClN 2 O 3 S with a molecular weight of 208.62 . This chemical serves as a key precursor in pharmaceutical research, particularly in the development of active compounds. Chloropyridine-sulfonic acid derivatives are recognized as starting materials for a series of pharmaceuticals with diuretic, anti-inflammatory, and cardiovascular properties . Researchers utilize this scaffold to create sulfonamide derivatives, which are a common functional group in many biologically active molecules. One prominent example is Torasemide, a potent diuretic agent, whose synthesis involves a closely related chloropyridine-3-sulfonic acid derivative . The presence of multiple reactive sites on the molecule allows for selective functionalization, enabling researchers to explore structure-activity relationships in drug discovery programs. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Notice for Researchers: This product is intended for laboratory research and development purposes only. It is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O3S B11799543 4-Amino-5-chloropyridine-3-sulfonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.62 g/mol

IUPAC Name

4-amino-5-chloropyridine-3-sulfonic acid

InChI

InChI=1S/C5H5ClN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11)

InChI Key

AIRNCUCFPCWBIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)S(=O)(=O)O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Amino 5 Chloropyridine 3 Sulfonic Acid and Its Derivatives

Elucidation of Nucleophilic Substitution Reaction Mechanisms on Pyridine (B92270) Rings

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. imperial.ac.uk Unlike reactions on benzene, nucleophilic attack on pyridines can proceed without the need for extreme conditions, especially when the ring is further activated by electron-withdrawing groups or contains a good leaving group. youtube.com The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org Disruption of the ring's aromaticity in this intermediate step is a significant energy barrier to the reaction. youtube.com

Regioselectivity in nucleophilic aromatic substitution on substituted pyridines is a critical factor controlled by several variables. The inherent electronic nature of the pyridine ring directs nucleophiles to the 2- and 4-positions. imperial.ac.uk In polysubstituted pyridines, the position of attack is determined by the combined electronic effects of the substituents and the position of the leaving group.

Studies on related compounds, such as 3,4,5-trihalopyridines, show a strong preference for nucleophilic substitution at the C4 position. researchgate.net This regioselectivity is attributed to the ability of the para-nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. While the target molecule has a chloro group at the C5 position, which is not electronically activated by the ring nitrogen, the reaction pathway and regioselectivity are influenced by the other substituents. The table below outlines general factors that govern these reactions.

FactorInfluence on SNAr ReactionsExample/Effect
Nucleophile Strength Stronger nucleophiles (e.g., alkoxides, amines) react faster than weaker ones.Amines are particularly effective nucleophiles for substitutions on halopyridines. youtube.com
Leaving Group Ability The rate of reaction depends on the ability of the leaving group to depart.Generally, F > Cl > Br > I for the rate-determining attack step, but the reverse for the elimination step.
Solvent Polarity Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the charged Meisenheimer complex, accelerating the reaction.Reactions in polar solvents often proceed more readily than in non-polar ones. zenodo.org
Temperature Higher temperatures are often required to overcome the activation energy barrier associated with the loss of aromaticity. youtube.comMany SNAr reactions on pyridines are heated to achieve reasonable reaction rates. youtube.com

The reactivity of the 4-amino-5-chloropyridine-3-sulfonic acid ring is a product of the competing electronic effects of its substituents. The amino group at C4 is a powerful electron-donating group (EDG) through resonance (+R effect), which increases the electron density of the ring, particularly at the ortho (C3, C5) positions. Conversely, the sulfonic acid group at C3 and the chloro group at C5 are electron-withdrawing groups (EWGs), which decrease the ring's electron density. nih.govnumberanalytics.com

The amino group's electron-donating nature would typically deactivate the ring towards nucleophilic attack. However, the strong electron-withdrawing properties of the sulfonic acid group and the ring nitrogen work in concert to lower the energy of the Meisenheimer intermediate, thereby facilitating the reaction. The steric bulk of the sulfonic acid group at the C3 position may hinder a nucleophile's approach to the adjacent C2 or C4 positions, but it has less of a direct steric impact on an attack at the C5 or C6 positions. The interplay between these electronic influences is a key determinant of the molecule's reactivity profile. nih.gov

Substituent GroupPositionElectronic EffectInfluence on Nucleophilic Substitution
Amino (-NH₂)C4Strongly Electron-Donating (+R, -I)Deactivates the ring by increasing electron density, but can stabilize adjacent carbocations if substitution occurs elsewhere.
Chloro (-Cl)C5Electron-Withdrawing (-I, +R)Acts as a leaving group and weakly deactivates the ring.
Sulfonic Acid (-SO₃H)C3Strongly Electron-Withdrawing (-I, -R)Strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate.
Pyridine NitrogenN1Strongly Electron-Withdrawing (-I, -R)Inherently makes the ring electron-deficient and susceptible to nucleophilic attack, especially at C2, C4, and C6. imperial.ac.uk

Mechanistic Studies of Electrophilic Aromatic Substitution on Activated Pyridine Systems

Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is significantly more difficult than on benzene. wikipedia.org The ring nitrogen is electron-withdrawing, which deactivates the ring towards attack by electrophiles. Furthermore, the nitrogen is readily protonated under the strongly acidic conditions often required for SEAr, which dramatically increases the ring's deactivation. wikipedia.orgyoutube.com When substitution does occur, it preferentially takes place at the C3 position. youtube.com

In this compound, the substituents create a complex directive landscape. The C4-amino group is a powerful activating ortho-, para-director, strongly favoring substitution at the C3 and C5 positions. pearson.com However, these positions are already occupied. The C3-sulfonic acid group is a deactivating meta-director, which would direct an incoming electrophile to the C5 position. numberanalytics.com The C5-chloro group is a deactivating ortho-, para-director, pointing towards the C4 and C6 positions. The pyridine nitrogen itself directs to C3 and C5.

The outcome of an electrophilic attack is therefore a result of competition between these directing effects. The potent activating effect of the amino group is opposed by the deactivating effects of the sulfonic acid group, the chloro group, and the ring nitrogen. The most likely positions for electrophilic attack are the unoccupied C2 and C6 carbons. The C6 position is generally favored due to reduced steric hindrance compared to the C2 position, which is flanked by the bulky sulfonic acid group and the ring nitrogen. Despite the powerful activation from the amino group, vigorous reaction conditions would likely be necessary to overcome the cumulative deactivation. youtube.com

GroupDirecting EffectPositions Directed ToNature
Pyridine Nitrogenmeta-directingC3, C5Strongly Deactivating
C4-Amino (-NH₂)ortho-, para-directingC3, C5Strongly Activating
C3-Sulfonic Acid (-SO₃H)meta-directingC5Strongly Deactivating
C5-Chloro (-Cl)ortho-, para-directingC4, C6Weakly Deactivating
Predicted site of substitution: C6 (less sterically hindered) or C2

Reaction Kinetics and Thermodynamic Considerations for Synthetic Transformations

The primary thermodynamic barrier in SNAr is the high activation energy required to form the non-aromatic Meisenheimer intermediate. The stability of this intermediate is key to the reaction's feasibility. Electron-withdrawing groups, such as the sulfonic acid group on the target molecule, stabilize this intermediate, thereby lowering the activation energy and increasing the reaction rate.

For SEAr reactions, the stability of the cationic intermediate (the Wheland complex) is paramount. The powerful electron-donating amino group would effectively stabilize this intermediate, lowering the activation energy. However, this is counteracted by the deactivating groups. A notable thermodynamic feature of aromatic sulfonation is its reversibility. wikipedia.org Sulfonation occurs in concentrated acid, while desulfonation can be achieved in hot, dilute aqueous acid, an equilibrium that can be exploited in synthetic strategies. wikipedia.org

Kinetic data from the substitution of 2-chloropyrimidine (B141910) with various amines demonstrates the influence of nucleophile strength on reaction rates.

Kinetic Data for the Reaction of 2-Chloropyrimidine with Nucleophiles in Ethanol zenodo.org
NucleophileTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Dimethylamine4015.8 x 10⁻⁴
Piperidine4012.6 x 10⁻⁴
Methylamine4011.5 x 10⁻⁴
Diethylamine401.1 x 10⁻⁴

This data illustrates that nucleophilicity and steric factors play a significant role in determining the kinetics of substitution on electron-deficient nitrogen heterocycles.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for ConnectivityTwo-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for confirming the placement of the substituents on the pyridine (B92270) ring.

The lack of 2D NMR data precludes a definitive confirmation of the compound's structural integrity.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Molecular Vibrational AnalysisVibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FTIR (Fourier Transform Infrared) and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the amino group, the S=O and S-O stretching vibrations of the sulfonic acid group, and the C-Cl stretching vibration. The fingerprint region of the spectra would contain a complex pattern of absorptions corresponding to the vibrations of the pyridine ring. Without access to these spectra, a detailed analysis of the vibrational modes is not possible.

Crystallographic Studies and Solid State Architecture

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within a crystalline material. However, no dedicated SCXRD studies for 4-Amino-5-chloropyridine-3-sulfonic acid have been reported in the reviewed literature. Consequently, critical data for the following subsections are not available.

Analysis of Crystal Packing, Unit Cell Parameters, and Space Group

A complete crystallographic analysis would provide the unit cell dimensions (a, b, c, α, β, γ), which define the fundamental repeating unit of the crystal lattice, and identify the crystal system and space group, which describe the symmetry of the crystal structure. This information is currently not documented for this compound.

For comparison, a related compound, 4-chloropyridine-3-sulfonic acid, has been reported to crystallize in the monoclinic system with the space group P21/n. Its unit cell parameters are a = 7.1433(7) Å, b = 6.8424(7) Å, c = 13.7397(14) Å, and β = 97.783(2)°. This information, while useful for context, cannot be extrapolated to accurately describe the crystal structure of this compound due to the electronic and steric influence of the additional amino group.

Interactive Data Table: Crystallographic Data for this compound (No data available in the scientific literature)

ParameterValue
Crystal SystemNot Determined
Space GroupNot Determined
a (Å)Not Determined
b (Å)Not Determined
c (Å)Not Determined
α (°)Not Determined
β (°)Not Determined
γ (°)Not Determined
Volume (ų)Not Determined

Identification and Characterization of Intermolecular Interactions

The presence of amino, chloro, and sulfonic acid functional groups in this compound suggests the potential for a rich network of intermolecular interactions, including hydrogen bonding (e.g., N-H···O, O-H···N), halogen bonding (C-Cl···O, C-Cl···N), and π-π stacking between the pyridine (B92270) rings. A detailed structural analysis would quantify the geometries and energies of these interactions, which are crucial for crystal stability. In the absence of a crystal structure, any discussion of these interactions remains speculative.

Studies on the analogous compound 4-Amino-3,5-dichloropyridine (B195902) have revealed strong N—H···N hydrogen bonding, offset π–π stacking, and halogen–π interactions, which collectively direct its supramolecular assembly. nih.gov

Investigation of Polymorphism and Co-crystallization Behavior

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and its propensity to form co-crystals are critical aspects in materials science and pharmaceutical development. Investigations into these behaviors for this compound have not been reported. Such studies would typically involve crystallization experiments under various conditions and subsequent analysis of the resulting solid forms.

Powder X-ray Diffraction for Crystalline Phase Analysis and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful tool for the analysis of polycrystalline materials. It is routinely used to identify crystalline phases, assess sample purity, and investigate polymorphism. A characteristic PXRD pattern, which serves as a "fingerprint" for a specific crystalline solid, is not available in the public domain for this compound.

Theoretical and Computational Chemistry of 4 Amino 5 Chloropyridine 3 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it a valuable tool for studying molecules like 4-Amino-5-chloropyridine-3-sulfonic acid.

Geometry Optimization and Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. For a related compound, pyridine-3-sulfonic acid, vibrational wavenumbers have been calculated using Hartree-Fock methods and were found to be in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similar calculations for this compound would provide a theoretical vibrational spectrum, which could aid in its experimental identification and characterization.

Table 1: Illustrative Optimized Geometry Parameters for a Substituted Pyridine (B92270) Ring (Hypothetical Data)

ParameterValue
C-N Bond Length (Å)1.34
C-C Bond Length (Å)1.39
C-Cl Bond Length (Å)1.74
C-S Bond Length (Å)1.77
N-C-C Bond Angle (°)123.0
C-C-Cl Bond Angle (°)119.5
C-C-S Bond Angle (°)121.0

Note: This table is for illustrative purposes to show the type of data obtained from geometry optimization. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability. nih.govijcce.ac.ir

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations would determine the energies of these orbitals and their spatial distribution. The presence of the electron-donating amino group and electron-withdrawing chloro and sulfonic acid groups would significantly influence the energies and localizations of the HOMO and LUMO, thereby dictating the molecule's electrophilic and nucleophilic behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: This table presents hypothetical data to illustrate FMO theory concepts. Specific values for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and attractive to nucleophiles. nih.govijcce.ac.ir

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid group, indicating these as likely sites for protonation or interaction with electrophiles. The amino group would also influence the electrostatic potential. Conversely, regions of positive potential might be located around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and predicting reaction pathways. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling can be employed to elucidate the detailed mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

For instance, modeling the reaction of this compound with an electrophile would involve locating the transition state structure for the electrophilic attack on the pyridine ring or functional groups. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and kinetics of the reaction. While specific reaction mechanism studies for this compound are not prominent in the literature, the methodologies are well-established for similar molecules. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Transformations and Environmental Fate

Quantitative Structure-Activity Relationships (QSAR) are statistical models that correlate the chemical structure of a compound with a particular activity, such as its rate of degradation or transformation in the environment. researchgate.net These models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For this compound, a QSAR model could be developed to predict its environmental fate, for example, its rate of degradation through processes like ozonation. nih.gov The model would use various quantum chemical parameters as descriptors, such as HOMO and LUMO energies, charge distributions, and Fukui indices, which quantify the reactivity of different atomic sites in the molecule. nih.gov By establishing a mathematical relationship between these descriptors and the observed degradation rates for a series of related compounds, the environmental persistence of this compound could be predicted. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions. acs.org An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its dynamic behavior and preferred conformations.

These simulations can be particularly useful for understanding how the molecule interacts with its environment, such as with solvent molecules or other solutes. For instance, an MD study could shed light on the hydrogen bonding patterns between the sulfonic acid and amino groups of one molecule and surrounding water molecules. lanl.govresearchgate.net This information is critical for understanding its solubility and behavior in aqueous systems. While specific MD simulations for this compound are not readily found, the technique is widely applied to sulfonated aromatic compounds to understand their structural and dynamic properties. acs.org

Role As a Key Intermediate in Complex Chemical Synthesis

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

The chemical structure of 4-Amino-5-chloropyridine-3-sulfonic acid makes it an important starting material for the synthesis of various fused and substituted heterocyclic systems. The amino group can be readily transformed into other functionalities or used as a nucleophile, while the sulfonic acid group can be converted into sulfonamides or sulfonyl chlorides, and the chloro atom can be displaced via nucleophilic substitution, enabling the annulation of new rings onto the pyridine (B92270) core.

Research on related pyridine-3-sulfonamide (B1584339) scaffolds has demonstrated their utility in creating complex heterocyclic structures. For instance, 4-substituted pyridine-3-sulfonamides have been used as precursors to synthesize novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives. This multi-step synthesis involves the conversion of the sulfonamide into an N'-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioate, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to form the 1,2,4-triazole (B32235) ring. mdpi.com This pathway highlights how the sulfonamide group, derived from a sulfonic acid, is instrumental in building the triazole scaffold.

Furthermore, the amino group on the pyridine ring is a key handle for elaboration. Aminopyridines are known to react with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to form N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminoazines. nih.gov This reaction demonstrates the nucleophilicity of the amino group and its role in forming new heterocyclic imines. Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) nucleosides has been achieved starting from functionalized aminopyridines, showcasing their role in constructing bicyclic systems of medicinal interest. nih.gov

The reactivity of the pyridine core itself allows for the creation of various ring systems. The strategic placement of functional groups on this compound can direct cyclization reactions to yield specific isomers of fused heterocycles, which are prevalent scaffolds in pharmacologically active compounds. srdorganics.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Functionalized Pyridine Precursors

Precursor Type Reagents Resulting Heterocyclic Scaffold
4-Substituted pyridine-3-sulfonamide N'-cyano-carbamimidothioates, Hydrazine hydrate N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide mdpi.com
Aminoazine (e.g., Aminopyridine) 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azine nih.gov
2-Amino-3-cyano-4-methoxypyridine Multi-step synthesis 4-Amino-5-oxopyrido[2,3-d]pyrimidine nih.gov

Building Block for the Synthesis of Specialty Chemicals and Functional Materials

This compound is a valuable building block for creating specialty chemicals and functional materials due to its combination of reactive sites. The sulfonic acid group, in particular, can impart desirable properties such as water solubility and the ability to form stable salts. The amino and chloro groups provide handles for covalent attachment to other molecules or polymer backbones.

Compounds with similar functionalities, such as 4-Amino-3-chloropyridine, are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the sulfonic acid group in this compound expands its utility, making it a candidate for producing sulfonamide drugs, which are an important class of therapeutics. The synthesis of pyridine-3-sulfonamide derivatives with potential antifungal activity illustrates this application. mdpi.com

The ability to act as a versatile building block in organic synthesis allows researchers to construct a wide array of chemical structures efficiently. chemimpex.com Its compatibility with various reaction types, including nucleophilic substitutions and coupling reactions, makes it a key component in developing new compounds for material science, such as specialized polymers and coatings. chemimpex.com

Research on Derivatization and Functionalization for Novel Chemical Entities with Specific Chemical Reactivities

The functional groups of this compound offer multiple avenues for derivatization to create novel chemical entities with tailored reactivity. Research on related substituted pyridines provides a roadmap for the potential transformations of this molecule.

Functionalization of the Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents. For example, the synthesis of N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-oxazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide involves the formation of an amide bond with an aminophenyl group, demonstrating the utility of pyridine carboxamides in creating complex molecules. nih.gov

Substitution of the Chloro Group: The chlorine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions. Microwave-assisted amination of 3,4,5-trihalopyridines has been shown to be an efficient method for introducing primary and secondary amines at the 4-position. researchgate.net This suggests that the chloro group in this compound could be substituted by various nucleophiles, including amines, alkoxides, and thiolates, to introduce new functionalities.

Modification of the Sulfonic Acid Group: The sulfonic acid can be converted into a sulfonyl chloride, which is a highly reactive intermediate. This sulfonyl chloride can then react with amines or alcohols to form sulfonamides or sulfonate esters, respectively. The synthesis of novel pyridine-3-sulfonamide derivatives with potential antifungal activity is a prime example of this strategy. mdpi.com

Regioselective Functionalization: Advanced synthetic strategies, such as directed ortho-lithiation or halogen-metal exchange, can be employed for regioselective functionalization of the pyridine ring. Studies on the 4,5-regioselective functionalization of 2-chloropyridines have established pathways to create orthogonally functionalized pyridine derivatives, which could be applicable to this compound for precise modification of the pyridine core. mdpi.com

Table 2: Potential Derivatization Reactions of this compound

Functional Group Reaction Type Potential Products
4-Amino Acylation, Alkylation, Diazotization Amides, Substituted amines, Azo compounds
5-Chloro Nucleophilic Aromatic Substitution (SNAr) Substituted amines, Ethers, Thioethers researchgate.net
3-Sulfonic acid Conversion to Sulfonyl Chloride, then reaction with nucleophiles Sulfonamides, Sulfonate esters mdpi.com

Environmental Transformation and Degradation Pathways Chemical Perspective

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, occurring without the involvement of biological organisms, is a critical factor in the environmental fate of chemical compounds. For 4-Amino-5-chloropyridine-3-sulfonic acid, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis Pathways and Stability under Varying pH Conditions

Hydrolysis involves the reaction of a chemical with water, leading to the cleavage of chemical bonds. The stability of this compound to hydrolysis is largely dependent on the stability of the sulfonic acid group and the carbon-chlorine bond under different pH conditions.

Aromatic sulfonic acids are generally stable to hydrolysis. The sulfonic acid group is a strong acid and is expected to be completely dissociated at typical environmental pH values. The carbon-sulfur bond in aromatic sulfonic acids is strong and not readily cleaved by water.

The stability of the carbon-chlorine bond on the pyridine (B92270) ring can be influenced by pH. Under neutral and acidic conditions, the pyridine ring is protonated, which can affect the electron distribution and potentially the reactivity of the C-Cl bond. However, direct hydrolysis of the C-Cl bond on an aromatic ring is generally a slow process under typical environmental conditions. The presence of the electron-donating amino group and the electron-withdrawing sulfonic acid group will further modify the electronic properties of the pyridine ring, but significant hydrolysis is not expected to be a primary degradation pathway.

Interactive Data Table: Predicted Hydrolytic Stability

pH ConditionExpected Stability of C-S BondExpected Stability of C-Cl BondOverall Predicted Hydrolytic Stability
Acidic (pH < 7)HighModerate to HighHigh
Neutral (pH = 7)HighHighHigh
Alkaline (pH > 7)HighModerate to HighHigh

Photolytic Degradation Processes and Identification of Photoproducts

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The pyridine ring structure suggests that this compound may be susceptible to photolysis.

Studies on related chloropyridine compounds, such as 2-chloropyridine (B119429) and 3-chloropyridine, have shown that they can undergo photolytic degradation in aqueous solutions. The primary mechanism often involves the cleavage of the carbon-chlorine bond, leading to the formation of dechlorinated pyridine derivatives. Further degradation can lead to the opening of the pyridine ring.

For this compound, it is plausible that photolysis would initiate with the cleavage of the C-Cl bond to form 4-Amino-pyridine-3-sulfonic acid. Subsequent reactions could involve hydroxylation of the pyridine ring and eventual ring opening, leading to the formation of smaller, more biodegradable organic molecules. The amino and sulfonic acid groups may influence the rate and pathway of photolysis.

Potential Photoproducts of this compound:

Primary Photoproduct: 4-Amino-pyridine-3-sulfonic acid (from dechlorination)

Secondary Photoproducts: Hydroxylated derivatives of 4-Amino-pyridine-3-sulfonic acid

Tertiary Photoproducts: Ring-opened aliphatic compounds

It is important to note that without specific experimental data, the identification of photoproducts remains predictive.

Biotic Degradation Mechanisms by Microbial Systems

Biotic degradation, mediated by microorganisms, is a major pathway for the breakdown of organic compounds in the environment. The biodegradability of this compound will depend on the ability of microbial enzymes to attack the substituted pyridine ring.

Elucidation of Biotransformation Pathways and Metabolite Identification (chemical transformations)

The microbial degradation of pyridine and its derivatives has been studied, and several degradation pathways have been identified. Typically, the initial step involves the hydroxylation of the pyridine ring, which makes it more susceptible to subsequent enzymatic attack and ring cleavage.

For this compound, a likely biotransformation pathway would involve initial enzymatic attack leading to hydroxylation of the pyridine ring. This could be followed by dechlorination and desulfonation, although the order of these steps can vary. Ring cleavage would then lead to the formation of aliphatic intermediates that can be further metabolized by microorganisms.

Hypothetical Biotransformation Pathway:

Hydroxylation: Introduction of a hydroxyl group onto the pyridine ring.

Dechlorination: Enzymatic removal of the chlorine atom.

Desulfonation: Enzymatic cleavage of the carbon-sulfur bond to remove the sulfonic acid group.

Ring Cleavage: Opening of the pyridine ring to form aliphatic intermediates.

Mineralization: Complete degradation to carbon dioxide, water, and inorganic ions (chloride, sulfate, and ammonium).

The identification of specific metabolites would require experimental studies using microbial cultures capable of degrading this compound.

Enzymatic Processes Involved in the Degradation of Pyridine Sulfonic Acids

The enzymatic degradation of pyridine and sulfonated aromatic compounds involves a variety of enzymes. Monooxygenases and dioxygenases are commonly involved in the initial hydroxylation of aromatic rings. Dehalogenases catalyze the removal of chlorine atoms. The cleavage of the carbon-sulfur bond in aromatic sulfonates is carried out by desulfonating enzymes.

The specific enzymes involved in the degradation of this compound have not been identified. However, based on known microbial degradation pathways for related compounds, it is expected that a consortium of microorganisms possessing a range of these enzymatic capabilities would be required for its complete mineralization.

Predictive Modeling and Assessment of Environmental Fate (focusing on chemical transformations)

In the absence of extensive experimental data, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the environmental fate of chemicals. These models relate the chemical structure of a compound to its physicochemical properties and environmental behavior, including its potential for degradation.

QSAR models could be used to predict the biodegradability, photolysis rate, and other environmental fate parameters for this compound. These models are built on large datasets of experimentally determined properties for a wide range of chemicals. By inputting the structure of this compound, these models can provide estimates of its likely environmental behavior.

For example, models could predict the half-life of the compound in different environmental compartments (water, soil, air) based on its susceptibility to various degradation processes. However, it is crucial to recognize that these are predictions and should be supported by experimental data for a comprehensive environmental risk assessment. The accuracy of these models depends on the similarity of the target compound to the chemicals in the model's training set.

Future Research Directions and Unexplored Avenues for 4 Amino 5 Chloropyridine 3 Sulfonic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Amino-5-chloropyridine-3-sulfonic acid and its derivatives should prioritize green and sustainable chemistry principles. Traditional multi-step syntheses of highly substituted pyridines often suffer from low atom economy, the use of hazardous reagents, and the generation of significant waste. Research should therefore focus on developing more efficient and environmentally benign synthetic routes.

Key areas for exploration include:

Direct C-H Functionalization: Moving beyond classical cross-coupling reactions, direct C-H activation represents a more atom-economical approach. Future research could target the direct, late-stage introduction of the sulfonic acid group onto a 4-amino-5-chloropyridine core, or conversely, the selective chlorination or amination of a pyridine-3-sulfonic acid precursor. This would shorten synthetic sequences and reduce the need for pre-functionalized starting materials.

Continuous Flow Synthesis: Transitioning from batch to continuous flow manufacturing can offer superior control over reaction parameters such as temperature, pressure, and reaction time. This leads to improved yields, higher purity, and enhanced safety, particularly for potentially exothermic sulfonation or chlorination reactions. A modular flow setup could allow for a telescoped synthesis, where multiple reaction steps are performed sequentially without isolating intermediates.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide unparalleled selectivity under mild, aqueous conditions. For instance, research into arylsulfotransferases for the sulfonation step or specific halogenases for the chlorination could yield highly efficient and sustainable processes.

Table 1: Comparison of a Hypothetical Traditional vs. a Proposed Sustainable Synthetic Route This table presents hypothetical data for illustrative purposes.

MetricTraditional Batch SynthesisProposed C-H Functionalization Flow Synthesis
Number of Steps 4-62-3
Process Mass Intensity (PMI) >200 kg/kg <50 kg/kg
Typical Solvents Chlorinated solvents, DMFGreener solvents (e.g., 2-MeTHF, CPME)
Reagents Stoichiometric strong acids, chlorinating agentsCatalytic transition metals, milder oxidants
Overall Yield 30-40%>70%

Exploration of Advanced Characterization Techniques for In-situ Monitoring of Reactions

To optimize the novel synthetic methodologies described above, a deep understanding of reaction kinetics, mechanisms, and the potential formation of transient intermediates is crucial. The application of Process Analytical Technology (PAT) through advanced in-situ characterization techniques is a critical avenue for future research.

Real-time Spectroscopic Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This allows for precise determination of reaction endpoints, identification of kinetic profiles, and detection of unexpected side reactions, leading to more robust and optimized processes.

Reaction Calorimetry: Understanding the thermodynamics of the synthesis is vital for safe scale-up. In-situ reaction calorimetry can monitor heat flow during the reaction, providing critical data on reaction enthalpy and identifying potential thermal hazards.

Table 2: Hypothetical Vibrational Frequencies for In-situ Reaction Monitoring via IR Spectroscopy This table presents hypothetical data for illustrative purposes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Application in Monitoring
Amino (N-H) Stretching3300-3500Disappearance of starting material / Appearance of product
Sulfonic Acid (S=O) Asymmetric Stretch1340-1350Formation of the sulfonic acid group
Sulfonic Acid (S=O) Symmetric Stretch1150-1165Confirmation of sulfonation
Pyridine (B92270) Ring (C=N) Stretching1550-1610Monitoring the integrity of the heterocyclic core

Computational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry and in silico design offer powerful tools to accelerate the exploration of this compound's chemical space. By predicting the properties of virtual derivatives, research efforts can be focused on the most promising candidates, saving significant time and resources.

Density Functional Theory (DFT) Calculations: DFT can be employed to model the electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms. For example, calculating the electron density on the pyridine ring can predict the most likely sites for further electrophilic or nucleophilic substitution, guiding the synthesis of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): If a particular application is targeted, such as use as a catalyst or a biologically active agent, QSAR models can be developed. These models correlate specific structural features of derivatives with their observed activity, enabling the rational design of new compounds with enhanced performance.

Table 3: Hypothetical DFT Calculation of Frontier Molecular Orbital Energies to Predict Reactivity This table presents hypothetical data for illustrative purposes.

Derivative of this compoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity
Parent Compound -6.2-1.54.7Moderate
6-Nitro Derivative -6.8-2.54.3More susceptible to nucleophilic attack
6-Methoxy Derivative -5.8-1.24.6More susceptible to electrophilic attack

Integration of this compound into Emerging Chemical Technologies and Methodologies

The true potential of this compound will be realized by integrating it as a functional building block into emerging technologies. Its unique combination of functional groups makes it a candidate for a wide range of applications.

Functional Materials: The sulfonic acid group is a well-known proton donor. Derivatives could be explored as components of proton-exchange membranes for fuel cells or as solid acid catalysts. The pyridine core, meanwhile, can coordinate with metals, suggesting applications in the synthesis of metal-organic frameworks (MOFs) with tailored porosity and catalytic activity.

Photoredox Catalysis: Substituted pyridines can act as ligands that tune the properties of photoredox catalysts or can themselves be photochemically active. The electronic properties of this compound could be harnessed in the design of new catalytic systems for light-driven chemical transformations.

Supramolecular Chemistry: The molecule possesses multiple sites for non-covalent interactions, including hydrogen bond donors (amino, sulfonic acid) and acceptors (pyridine nitrogen, sulfonate oxygens), as well as potential for π-π stacking. This makes it an attractive building block for designing complex, self-assembled supramolecular architectures such as gels, liquid crystals, or molecular capsules.

Electrosynthesis: The use of electricity to drive chemical reactions is a rapidly growing field of sustainable chemistry. Future work could investigate the electrochemical synthesis of the parent compound or its derivatives, potentially offering a reagent-free method for functional group transformations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-amino-5-chloropyridine-3-sulfonic acid, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves chlorination of a precursor amine (e.g., 4-aminopyridine) followed by sulfonation. For instance, chlorination may employ Cl₂ or SOCl₂ under controlled temperatures (40–60°C), while sulfonation typically uses fuming sulfuric acid (20% SO₃) at 80–100°C . Yield optimization requires careful control of stoichiometry, reaction time, and quenching to prevent over-sulfonation. Purification via recrystallization (e.g., from aqueous ethanol) is critical to isolate the product in >90% purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer:

  • NMR: ¹H NMR (D₂O) identifies aromatic protons (δ 7.8–8.2 ppm) and NH₂ groups (δ 5.1 ppm). ¹³C NMR confirms the sulfonic acid group (C-SO₃H at ~125 ppm) .
  • IR: Strong absorption bands at 1180 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (N-H stretching) confirm functional groups .
  • Mass Spectrometry: ESI-MS in negative mode shows [M-H]⁻ peaks at m/z 208.5 (C₅H₄ClN₂O₃S⁻) .

Q. How does the solubility profile of this compound affect its use in aqueous reactions?

  • Methodological Answer: The free acid form is sparingly soluble in water (~2 g/L at 25°C) but forms highly soluble sodium or ammonium salts (>50 g/L). For reactions requiring neutral pH, in-situ salt formation with NaHCO₃ is recommended .

Advanced Research Questions

Q. What strategies address contradictions in reported regioselectivity during chlorination of pyridine sulfonic acids?

  • Methodological Answer: Discrepancies arise from competing directing effects of -NH₂ and -SO₃H groups. Computational studies (DFT) suggest that -SO₃H exerts stronger meta-directing influence, favoring chlorination at position 5. Experimental validation involves using protecting groups (e.g., acetylation of -NH₂) to isolate the sulfonic acid’s directing effect .

Q. How can researchers optimize the stability of this compound under varying pH conditions?

  • Methodological Answer: Stability studies show decomposition at pH < 2 (protonation-induced sulfonic acid cleavage) and pH > 10 (nucleophilic attack on the pyridine ring). Buffered systems (pH 4–7) and low-temperature storage (4°C) enhance shelf life. Degradation products are monitored via HPLC with UV detection at 254 nm .

Q. What mechanistic insights explain its role as an intermediate in heterocyclic synthesis (e.g., triazolothiadiazines)?

  • Methodological Answer: The compound’s -NH₂ and -Cl groups enable coupling reactions. For example, in triazolothiadiazine synthesis, it reacts with thiocarbohydrazides under microwave irradiation (120°C, 30 min), forming fused rings via cyclocondensation. Yields exceed 70% when using DMF as a solvent and K₂CO₃ as a base .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 215°C and 230°C?

  • Methodological Answer: Variations stem from polymorphic forms and hydration states. Differential Scanning Calorimetry (DSC) reveals two endothermic peaks: dehydration at ~100°C (loss of 0.5 H₂O) and melting at 225°C (anhydrous form). Researchers must specify hydration status and use TGA to validate purity .

Applications in Academic Research

Q. How is this compound utilized in dye chemistry, and what are its key derivatives?

  • Methodological Answer: It serves as a precursor for azo pigments. Coupling with diazonium salts (e.g., from 2-naphthol) produces red/orange dyes (λmax 480–520 nm). Derivatives like Pigment Red 52 (CAS 12237-22-8) are synthesized by sulfonation followed by salt formation with Ca²⁺ or Ba²⁺ .

Q. What role does it play in studying enzyme interactions?

  • Methodological Answer: The sulfonic acid group mimics phosphorylated tyrosine residues in kinase assays. For example, it inhibits tyrosine kinase activity (IC₅₀ = 12 μM) in competitive binding studies monitored via fluorescence polarization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.